

## Varenicline-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Varenicline-d4 |           |
| Cat. No.:            | B1512377       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **Varenicline-d4**, the deuterated isotopologue of the smoking cessation agent Varenicline. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed experimental protocols and insights into its pharmacological context.

## **Chemical Structure and Properties**

**Varenicline-d4** is a deuterated form of Varenicline, where four hydrogen atoms on the saturated azepino ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Varenicline in biological matrices using mass spectrometry.

Formal Name: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-q]quinoxaline-7,7,9,9-d4[1]

**Chemical Structure:** 



The image you are requesting does not exist or is no longer available.

imgur.com

## **Physicochemical and Spectroscopic Properties**

The key properties of **Varenicline-d4** are summarized in the table below, providing essential data for its handling, storage, and analytical use.

| Property                     | Value                                                         | Citation(s) |
|------------------------------|---------------------------------------------------------------|-------------|
| Molecular Formula            | C13H9D4N3                                                     | [1]         |
| Molecular Weight             | 215.3 g/mol                                                   | [1]         |
| Monoisotopic Mass            | 215.136054411 Da                                              |             |
| CAS Number                   | 2183239-01-0                                                  | [1]         |
| Appearance                   | Solid                                                         | [1]         |
| Purity                       | ≥99% deuterated forms (d1-d4)                                 | [1]         |
| Solubility (Water)           | 0.0877 mg/mL                                                  | [1]         |
| Storage Temperature          | -20°C                                                         | [1]         |
| Stability                    | ≥ 4 years (at -20°C)                                          | [1]         |
| SMILES                       | [2H]C1([2H])NC([2H])<br>([2H])C2C3=CC4=C(N=CC=N<br>4)C=C3C1C2 | [1]         |
| InChl Key                    | JQSHBVHOMNKWFT-<br>KXGHAPEVSA-N                               | [1]         |
| [M+H] <sup>+</sup> lon (m/z) | 216.3                                                         | [2]         |
| LC-MS/MS Transition          | m/z 215.29 → 169.1                                            | [2]         |





# Pharmacological Context: Mechanism of Action of Varenicline

To understand the application of **Varenicline-d4**, it is essential to grasp the mechanism of its non-deuterated counterpart, Varenicline. Varenicline is a selective nicotinic acetylcholine receptor (nAChR) partial agonist. Its efficacy in smoking cessation stems from its dual action on two key nAChR subtypes:  $\alpha 4\beta 2$  and  $\alpha 7$ .

# α4β2 Nicotinic Receptor Pathway: Modulating Dopamine Release

Varenicline acts as a partial agonist at the  $\alpha4\beta2$  nAChR. This interaction is central to its therapeutic effect. In the absence of nicotine (during smoking cessation), Varenicline mildly stimulates these receptors, leading to a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates the craving and withdrawal symptoms that smokers experience. Concurrently, by occupying the receptor, it acts as a competitive antagonist, blocking nicotine from binding and preventing the large, rewarding surge of dopamine that reinforces the addiction.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Varenicline-d4: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1512377#varenicline-d4-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com